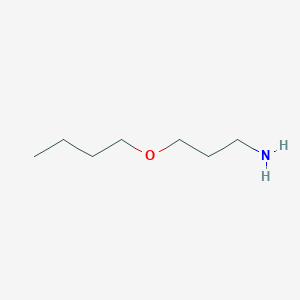
3-Butoxypropylamine
Overview
Description
3-Butoxypropylamine, also known as 3BOPA, BP-NH2, or 3-N-BUTOXYPROPYLAMINE, is a clear, colorless liquid . It has a molecular formula of C7H17NO and a molar mass of 131.22 . It is miscible in water and has a density of 0.853 g/mL at 25 °C . The compound is used as a solvent and a catalyst for alkylation, esterification, and polymerization . It is also used in pharmaceutical preparations .
Synthesis Analysis
3-Butoxypropylamine may be used in the synthesis of N-functionalized bis(phosphino)amine ligands with ether, thioether, and pyridyl tethers .Molecular Structure Analysis
The molecular structure of 3-Butoxypropylamine consists of a total of 25 bonds, including 8 non-H bond(s), 6 rotatable bond(s), 1 primary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
3-Butoxypropylamine has a boiling point of 169-170 °C/756 mmHg and a melting point of -65 °C . Its refractive index is n20/D 1.426 . The compound has a vapor pressure of 1.29hPa at 20℃ . It is miscible in water and has a flash point of 146°F .Scientific Research Applications
Synthesis of Ligands for Homogeneous Catalysis
3-Butoxypropylamine is utilized in the synthesis of N-functionalized bis(phosphino)amine ligands . These ligands, which can contain ether, thioether, and pyridyl tethers, are crucial in homogeneous catalysis, particularly in transition metal-catalyzed reactions . The ability to fine-tune the electronic and steric properties of these ligands allows for the optimization of catalytic activity and selectivity in various chemical transformations.
Safety And Hazards
3-Butoxypropylamine is classified as corrosive . It causes burns and requires suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Contaminated clothing should be removed immediately . In case of an accident or if one feels unwell, medical advice should be sought immediately .
properties
IUPAC Name |
3-butoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUBRQWGZPPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066070 | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxypropylamine | |
CAS RN |
16499-88-0 | |
| Record name | 3-Butoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butoxypropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the aggregation behavior of 3-Butoxypropylamine in aqueous solutions?
A: Research using ultrasonic absorption methods reveals that 3-Butoxypropylamine exhibits an interesting aggregation behavior in water. At concentrations above 0.5 mol dm−3, a second relaxation process, beyond the proton-transfer reaction, is observed. This secondary process is attributed to an aggregation reaction, specifically a tetramer formation, represented as 4A ↔ A4. This suggests that four 3-Butoxypropylamine molecules tend to aggregate in solution at higher concentrations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

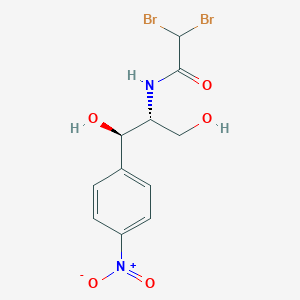
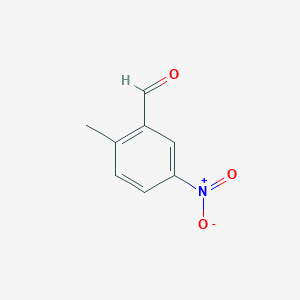
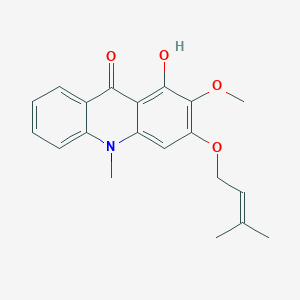
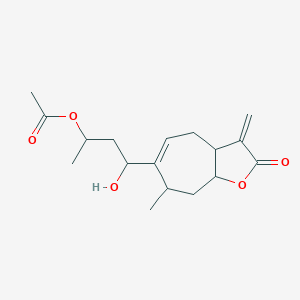
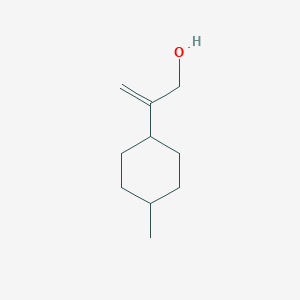

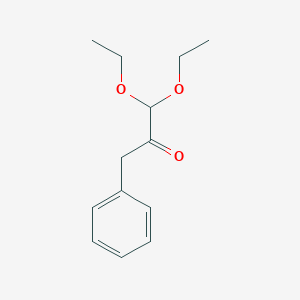
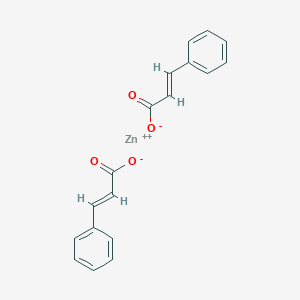
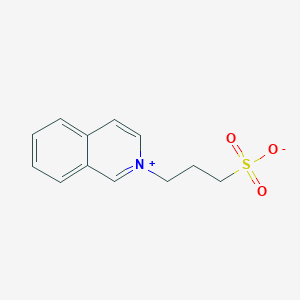
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
